molecular formula C16H24N2O B13948815 1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol

1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol

Cat. No.: B13948815
M. Wt: 260.37 g/mol
InChI Key: XYYKRIVQTTVEQY-UHFFFAOYSA-N
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Description

1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group attached to the nitrogen atom, a cyclopropylamino group attached to the piperidine ring, and a hydroxyl group at the fourth position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a CCR5 antagonist makes it particularly valuable in HIV research .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-benzyl-3-[(cyclopropylamino)methyl]piperidin-4-ol

InChI

InChI=1S/C16H24N2O/c19-16-8-9-18(11-13-4-2-1-3-5-13)12-14(16)10-17-15-6-7-15/h1-5,14-17,19H,6-12H2

InChI Key

XYYKRIVQTTVEQY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2CN(CCC2O)CC3=CC=CC=C3

Origin of Product

United States

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